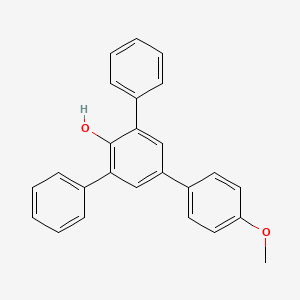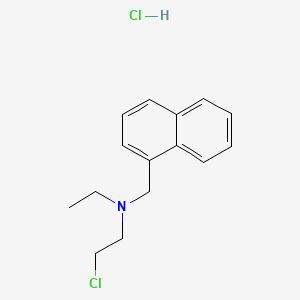
2-Chloro-N-(1-naphthylmethyl)diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, an ethyl group, and a chlorine atom attached to the ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalen-1-ylmethanol, ethylamine, and 2-chloroethanol.
Formation of Intermediate: Naphthalen-1-ylmethanol is reacted with ethylamine to form N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chlorine atom, resulting in 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic reactions safely.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of the corresponding amine without the chlorine atom.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: Similar structure but with dimethyl groups instead of ethyl and naphthalen-1-ylmethyl groups.
2-chloro-N-(2-chloroethyl)-N-ethylethan-1-amine hydrochloride: Similar structure but with an additional chlorine atom on the ethyl group.
Naphthalen-1-amine: Similar naphthalene ring structure but lacks the ethyl and chlorine substituents.
Properties
CAS No. |
1214-28-4 |
|---|---|
Molecular Formula |
C15H19Cl2N |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-chloro-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H18ClN.ClH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H |
InChI Key |
LARRYESMNMKQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
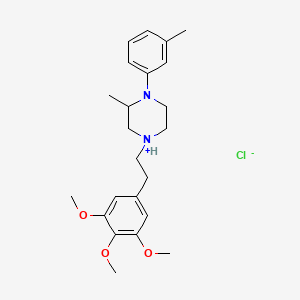
![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)
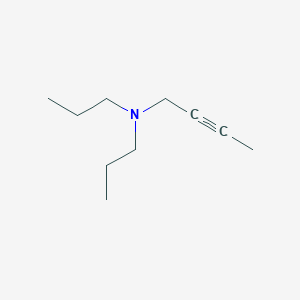
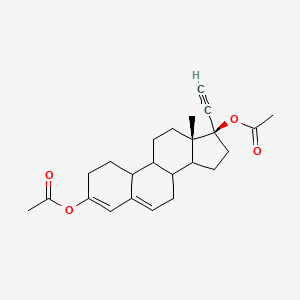
![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)
